2H-Azepin-2-one,1-ethoxyhexahydro-(9CI)
Description
2H-Azepin-2-one,1-ethoxyhexahydro-(9CI) (CAS: 193805-77-5) is a seven-membered lactam derivative with an ethoxy substituent (-OCH2CH3) at the nitrogen position. Its molecular formula is C8H15NO2, with a molar mass of 157.21 g/mol . The compound belongs to the azepinone family, characterized by a saturated ring system (hexahydro) and a ketone group at the 2-position. Ethoxy substitution likely enhances solubility in organic solvents and influences reactivity due to its electron-donating nature.
Properties
CAS No. |
193805-77-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.213 |
IUPAC Name |
1-ethoxyazepan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-11-9-7-5-3-4-6-8(9)10/h2-7H2,1H3 |
InChI Key |
MBRDORIJODJSEF-UHFFFAOYSA-N |
SMILES |
CCON1CCCCCC1=O |
Synonyms |
2H-Azepin-2-one,1-ethoxyhexahydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The following table summarizes key structural analogs, highlighting substituent effects and physicochemical properties:
Physicochemical and Functional Differences
Electron Effects :
- The ethoxy group in the target compound donates electrons via resonance, stabilizing the lactam ring. In contrast, the chloroacetyl group () withdraws electrons, increasing electrophilicity at the carbonyl carbon .
- Dichloro substitution () significantly increases polarity and may enhance interactions with nucleophiles or metal catalysts .
- This substitution could reduce crystallinity compared to the ethoxy analog .
Functional Group Diversity :
Research Findings and Trends
Recent studies on azepinone derivatives focus on:
Tuning Solubility and Stability: Ethoxy and alkenyl groups improve compatibility with non-polar solvents, critical for industrial coatings .
Halogenated Derivatives : Dichloro-substituted lactams () show promise in catalysis and agrochemicals due to enhanced electrophilicity .
Stereochemical Control : The (E)-butenyl configuration () highlights the role of stereochemistry in modulating physical properties and biological activity .
Q & A
Q. How can researchers ensure reproducibility when documenting synthetic protocols for 2H-Azepin-2-one derivatives?
- Methodology : Follow Beilstein Journal guidelines: report detailed procedures (solvent grades, equipment), characterize all novel compounds with spectral data, and deposit raw data in repositories like Zenodo. Include step-by-step video protocols for critical steps (e.g., catalyst handling) to minimize ambiguity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
